CID 78060747
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78060747” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060747 involves specific reaction conditions and reagents. The synthetic routes typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the successful formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. The industrial production methods involve optimizing the reaction conditions to maximize yield and purity. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78060747 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.
Wissenschaftliche Forschungsanwendungen
CID 78060747 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or a tool for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a component in various products.
Wirkmechanismus
The mechanism of action of CID 78060747 involves its interaction with specific molecular targets and pathways The compound may bind to certain proteins or enzymes, modulating their activity and leading to a biological response
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 78060747 include those with comparable chemical structures and properties. These compounds may share similar functional groups or molecular frameworks, making them relevant for comparison.
Uniqueness: this compound stands out due to its unique chemical structure and properties, which may confer specific advantages in its applications. Comparing it with similar compounds helps highlight its distinct features and potential benefits.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique properties and versatile applications make it a valuable subject of study
Eigenschaften
Molekularformel |
I4Si2 |
---|---|
Molekulargewicht |
563.79 g/mol |
InChI |
InChI=1S/I4Si2/c1-5(2)6(3)4 |
InChI-Schlüssel |
NLTJEGSSNMUOAS-UHFFFAOYSA-N |
Kanonische SMILES |
[Si]([Si](I)I)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.